
alpha-Hydroxyalprazolam
Übersicht
Beschreibung
alpha-Hydroxyalprazolam is a primary metabolite of alprazolam, a benzodiazepine widely prescribed for anxiety and panic disorders . It is also a metabolite of adinazolam, another benzodiazepine derivative . Structurally, it retains the triazolobenzodiazepine core but features a hydroxyl group at the alpha position of the methyl side chain (molecular formula: C₁₇H₁₃ClN₄O, molecular weight: 324.76 g/mol) . Its formation occurs via hepatic cytochrome P450-mediated oxidation, and it is pharmacologically active, contributing to alprazolam’s overall effects .
Analytically, this compound is a critical biomarker in urine drug testing to confirm alprazolam consumption and monitor patient compliance or misuse . Its detection requires specialized techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low urinary concentrations and structural similarity to other benzodiazepines .
Vorbereitungsmethoden
Metabolic Synthesis via Enzymatic Biotransformation
Alpha-hydroxyalprazolam is predominantly formed through hepatic metabolism of alprazolam, mediated by the CYP3A4 enzyme . This cytochrome P450 isoform catalyzes the hydroxylation of the methyl group attached to the triazolo ring, yielding the alpha-hydroxy derivative . In vitro models utilizing human liver microsomes or recombinant CYP3A4 systems have replicated this metabolic pathway, providing a controlled method for small-scale synthesis.
Reaction conditions typically involve incubating alprazolam (1–10 µM) with NADPH-regenerating systems at 37°C for 30–60 minutes . The reaction mixture is quenched with acetonitrile, followed by centrifugation and liquid-liquid extraction to isolate the metabolite. While yields are inherently limited by enzyme kinetics and substrate specificity, this method remains biomimetically faithful, producing this compound with high stereochemical precision .
Chemical Synthesis Strategies
Direct Hydroxylation of Alprazolam
Chemical introduction of a hydroxyl group at the alpha position of alprazolam’s triazolo ring presents synthetic challenges due to the compound’s electron-deficient aromatic system. Preliminary studies suggest that transition metal-catalyzed C–H activation could enable selective hydroxylation. For instance, palladium(II) acetate in the presence of pyridine and oxygen has been explored, though yields remain suboptimal (<15%) .
An alternative approach involves the synthesis of alprazolam analogs with pre-installed hydroxyl groups. The patent CN108250091A describes intermediates such as 2-amino-5-chlorobenzophenone, which could theoretically undergo hydroxylation before cyclization . However, this route necessitates precise control over reaction conditions to prevent oxidation of sensitive functional groups.
Retro-Synthetic Analysis
Deconstructing this compound into feasible precursors reveals two potential pathways:
-
Benzophenone Route : Starting from 2-amino-5-chlorobenzophenone, introducing a hydroxyl group via electrophilic aromatic substitution followed by triazolo ring formation .
-
Isoxazole Intermediate : Modifying 5-chloro-3-phenyl-benzoisoxazole through oxidative cleavage and reductive amination to install the hydroxyl moiety .
Both routes face hurdles in regioselectivity and require protecting groups to prevent side reactions. For example, the use of boron tribromide for demethylation risks over-dealkylation of the triazolo ring .
Isolation from Biological Specimens
This compound is routinely isolated from urine following alprazolam administration, leveraging its glucuronidated form. A validated protocol involves:
-
Hydrolysis : Treating urine with β-glucuronidase (pH 5.0, 50°C, 2 hours) to cleave glucuronic acid conjugates .
-
Extraction : Using tert-butyl methyl ether under alkaline conditions (pH 9) to partition the metabolite into the organic phase .
-
Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) yields >95% pure this compound .
This method, while effective for analytical purposes, is impractical for large-scale production due to low metabolite concentrations (typically 49–1264 ng/mL in human urine) .
Comparative Analysis of Preparation Methods
Method | Yield | Purity | Scalability | Key Limitations |
---|---|---|---|---|
Enzymatic Biotransformation | 10–20% | >90% | Low | Enzyme cost, slow kinetics |
Chemical Synthesis | <15% | 70–85% | Moderate | Regioselectivity issues |
Biological Isolation | 0.01–0.1% | >95% | Very Low | Source material dependency |
Analyse Chemischer Reaktionen
Arten von Reaktionen
?-Hydroxy-Alprazolam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung polarerer Metaboliten führen.
Reduktion: Reduktionsreaktionen können die Hydroxylgruppe wieder in ein Wasserstoffatom umwandeln, wodurch Alprazolam regeneriert wird.
Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.
Wichtige gebildete Produkte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte und dehydroxylierte Derivate von Alprazolam, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Approximately 12 hours |
Peak plasma concentration | Cmax ~ 1.36 ng/mL |
Bioavailability | High (due to extensive first-pass metabolism) |
Therapeutic Monitoring
Alpha-hydroxyalprazolam is crucial in therapeutic drug monitoring (TDM) for patients on alprazolam therapy. Its presence can indicate compliance and help assess the pharmacological response.
- Case Study : In a study involving patients with panic disorder, α-hydroxyalprazolam levels were correlated with therapeutic outcomes, highlighting its role as a biomarker for effective treatment .
Toxicology and Forensic Analysis
The detection of α-hydroxyalprazolam in biological samples is vital for forensic toxicology. It aids in understanding drug exposure and potential overdose situations.
- Case Report : A newborn exhibited respiratory distress due to maternal alprazolam use during pregnancy. Both alprazolam and α-hydroxyalprazolam were detected in the newborn's biological samples, emphasizing the importance of monitoring benzodiazepine metabolites in clinical settings .
Drug Interactions
Research indicates that α-hydroxyalprazolam may interact with other medications metabolized by CYP3A4, leading to altered pharmacokinetics of co-administered drugs.
- Study Findings : In patients receiving multiple medications, the presence of α-hydroxyalprazolam was associated with increased plasma concentrations of certain drugs, necessitating dose adjustments .
Side Effects and Withdrawal
The presence of α-hydroxyalprazolam may contribute to side effects associated with alprazolam use, including sedation and cognitive impairment. Understanding its role can aid in managing these effects.
Wirkmechanismus
?-Hydroxy-Alprazolam entfaltet seine Wirkung durch die Bindung an die Gamma-Aminobuttersäure-Typ-A-Rezeptoren (GABA-A-Rezeptoren) im zentralen Nervensystem. Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu sedierenden, anxiolytischen und muskelrelaxierenden Wirkungen führt . Die Hydroxylgruppe beeinflusst die Bindungsaffinität und die Wirkdauer der Verbindung, was sie zu einem entscheidenden Faktor in ihrem pharmakologischen Profil macht .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Benzodiazepine Compounds
Structural and Metabolic Differences
Table 1: Structural and Metabolic Profiles
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Metabolic Pathway | Parent Drug(s) |
---|---|---|---|---|
alpha-Hydroxyalprazolam | C₁₇H₁₃ClN₄O | 324.76 | CYP3A4 oxidation of alprazolam | Alprazolam, Adinazolam |
7-Aminoclonazepam | C₁₅H₁₀ClN₅O₂ | 315.73 | Reduction of clonazepam’s nitro group | Clonazepam |
Nordiazepam | C₁₅H₁₁ClN₂O | 270.71 | N-demethylation of diazepam, clorazepate | Diazepam, Clorazepate |
Oxazepam | C₁₅H₁₁ClN₂O₂ | 286.71 | Glucuronidation of nordiazepam | Nordiazepam, Temazepam |
Temazepam | C₁₇H₁₃ClN₂O₂ | 300.75 | Direct conjugation (glucuronide) | Metabolite of diazepam pathway |
Lorazepam | C₁₅H₁₀Cl₂N₂O₂ | 321.16 | Direct conjugation (glucuronide) | Parent drug |
Key Observations :
- This compound is unique among benzodiazepine metabolites due to its hydroxylation at the alpha position, distinguishing it from 7-aminoclonazepam (nitro reduction) or nordiazepam (N-demethylation) .
Analytical Detection and Sensitivity
Table 2: Detection Methods and Urinary Concentrations
*LOQ = Limit of Quantitation
Key Findings :
- This compound is detectable at lower concentrations (LOQ <10 ng/mL) compared to nordiazepam or temazepam, necessitating high-sensitivity methods like LC-MS/MS for accurate quantification .
- Cross-reactivity in immunoassays is a challenge for benzodiazepines, but this compound is specifically targeted in confirmatory testing to avoid false positives from structurally similar drugs like oxazepam .
Clinical and Forensic Relevance
- Compliance Monitoring: this compound’s presence in urine confirms alprazolam intake, distinguishing it from illicit benzodiazepines (e.g., etizolam) or non-prescribed analogs .
- Metabolic Stability: Unlike oxazepam, which is a common terminal metabolite of multiple benzodiazepines, this compound is specific to alprazolam and adinazolam, enhancing its diagnostic value .
- Stability in Specimens : Deuterated analogs (e.g., this compound-d5) are used as internal standards to improve quantification accuracy in LC-MS/MS workflows .
Biologische Aktivität
Alpha-hydroxyalprazolam (α-OHALP) is a significant metabolite of alprazolam, a widely used benzodiazepine for the treatment of anxiety and panic disorders. Understanding the biological activity of α-OHALP is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of α-OHALP's biological activity.
Metabolism and Pharmacokinetics
Metabolism Pathways:
Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A43. The metabolism leads to the formation of two major metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam. Notably, α-OHALP exhibits approximately 66% binding affinity to GABA_A receptors compared to alprazolam, making it a biologically active metabolite with potential therapeutic implications .
Pharmacokinetic Properties:
- Absorption: Alprazolam is well-absorbed orally, with peak plasma concentrations occurring within 1-2 hours.
- Volume of Distribution: Ranges from 0.8 to 1.3 L/kg.
- Protein Binding: Approximately 80%, primarily to serum albumin.
- Half-Life: The elimination half-life of alprazolam is around 11 hours, while α-OHALP has a shorter half-life due to its rapid metabolism .
Biological Activity
Mechanism of Action:
Both alprazolam and α-OHALP exert their effects by enhancing GABAergic transmission through GABA_A receptor modulation. This action leads to increased chloride ion influx into neurons, resulting in a depressant effect on synaptic transmission, which is beneficial for alleviating anxiety symptoms .
Clinical Implications:
Research indicates that higher concentrations of α-OHALP may be associated with enhanced anxiolytic effects compared to its parent compound. A study demonstrated that individuals with higher expression levels of CYP3A43 in the brain produced more α-OHALP, potentially leading to variable drug responses in different populations .
Case Studies
-
Gestational Exposure Case Study:
A notable case involved a newborn whose mother used alprazolam during pregnancy. The infant exhibited respiratory distress and symptoms consistent with neonatal withdrawal syndrome. Both alprazolam and α-OHALP were detected in various biological matrices (cord serum, urine, hair), indicating significant intrauterine exposure. The infant recovered after treatment but required follow-ups for potential long-term effects . -
Withdrawal Symptoms:
Another case highlighted hyperadrenergic states during alprazolam withdrawal, underscoring the importance of understanding both alprazolam and its metabolites' roles in withdrawal syndromes .
Table 1: Comparison of Alprazolam and this compound
Property | Alprazolam | This compound |
---|---|---|
Binding Affinity | 100% | 66% |
Metabolic Pathway | CYP3A4 | CYP3A4, CYP3A43 |
Half-Life | ~11 hours | Shorter than parent |
Clinical Use | Anxiety, Panic Disorders | Potential anxiolytic effects |
Table 2: Metabolite Concentrations in Biological Samples
Sample Type | Alprazolam Concentration (ng/mL) | This compound Concentration (ng/mL) |
---|---|---|
Cord Serum | Detected | Detected |
Neonatal Urine | Detected | Detected |
Meconium | Detected | Detected |
Research Findings
Recent studies have indicated that while α-OHALP has lower potency than alprazolam, its presence may contribute significantly to the overall pharmacological profile observed in patients using alprazolam. The differential metabolism observed in brain versus liver tissues suggests that local metabolism could lead to varying therapeutic outcomes based on individual genetic differences in enzyme expression .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting α-hydroxyalprazolam in biological matrices?
Gas chromatography with mass spectrometry (GC/MS) is widely used, particularly with derivatization steps (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to improve metabolite stability and sensitivity. For plasma, a validated protocol involves liquid-liquid extraction with toluene-methylene chloride, deuterated internal standards, and negative-ion chemical ionization to achieve a linear range of 0.25–50 ng/mL . For urine, solid-phase extraction with Bond Elut Certify columns and tert-butyldimethylsilyl derivatization enhances recovery (>90%) and reduces limits of quantitation to <10 ng/mL .
Q. How does α-hydroxyalprazolam form, and what is its pharmacological significance?
α-Hydroxyalprazolam is the primary active metabolite of alprazolam, produced via hepatic CYP3A4-mediated oxidation. It retains pharmacological activity, contributing to alprazolam's anxiolytic effects and potential toxicity. Its presence in urine or plasma is critical for monitoring alprazolam adherence, abuse, or overdose .
Q. What are the key challenges in differentiating α-hydroxyalprazolam from other benzodiazepine metabolites in forensic toxicology?
Co-elution with structurally similar metabolites (e.g., α-hydroxytriazolam) requires dual capillary column GC with nitrogen-phosphorus detectors or high-resolution mass spectrometry. Method validation must include specificity checks against common interferents like oxazepam and lorazepam .
Advanced Research Questions
Q. How can researchers address the "double-peak phenomenon" observed in alprazolam and α-hydroxyalprazolam pharmacokinetics?
In rodent models, oral alprazolam exhibits biphasic absorption due to delayed gastric emptying or enterohepatic recirculation. To confirm this, administer intravenous and oral doses, then use compartmental modeling (e.g., absorption models with delay sites) and statistical analysis of serum concentration-time curves. The phenomenon is corroborated by parallel double peaks in α-hydroxyalprazolam profiles .
Q. What experimental designs are optimal for studying drug interactions involving α-hydroxyalprazolam?
Randomized, double-blind, parallel-group studies in healthy volunteers can assess CYP3A4-mediated interactions. For example, co-administer alprazolam with a CYP3A4 inhibitor (e.g., nefazodone) and measure steady-state pharmacokinetics (Cmax, AUC, t1/2) of alprazolam, α-hydroxyalprazolam, and metabolites. Note that alprazolam doses may require adjustment due to 2-fold increases in plasma exposure .
Q. How do urinary concentration ranges of α-hydroxyalprazolam correlate with alprazolam dosing in clinical populations?
Dose-dependent increases in median urinary concentrations are observed, but variability is high (e.g., 49–1264 ng/mL in self-reported users). Use "box and whisker" plots to visualize dose-response relationships and account for inter-individual metabolic variability via mixed-effects modeling. Small sample sizes for rare metabolites (e.g., 4-hydroxyalprazolam) necessitate nonparametric statistical tests .
Q. What methodologies validate α-hydroxyalprazolam's role in fatal overdose cases?
Autopsy studies require full-scan GC-MS for qualitative identification and HPLC for quantification. Tissue distribution analysis (e.g., liver, bile, subclavian blood) distinguishes acute intoxication from chronic use. For example, a fatal alprazolam concentration of 2.1 mg/L in heart blood was linked to α-hydroxyalprazolam detection in liver but not cardiac tissue .
Q. Methodological Considerations
- Sample Preparation : Use enzymatic hydrolysis (β-glucuronidase) for conjugated metabolites in urine .
- Internal Standards : Deuterated analogs (e.g., α-hydroxyalprazolam-D5) improve quantification accuracy .
- Validation Metrics : Report intra-/inter-assay precision (CV <15%), recovery rates (>66%), and linearity (R² >0.99) .
Eigenschaften
IUPAC Name |
(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190613 | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-43-8 | |
Record name | α-Hydroxyalprazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyalprazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxyalprazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYALPRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alpha-hydroxyalprazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.